molecular formula C14H24KNO5 B12439576 Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate

Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate

Cat. No.: B12439576
M. Wt: 325.44 g/mol
InChI Key: QZWFSDYIQXUVAN-QJQMQQLTSA-M
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Description

Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization to introduce the methoxy and methyl groups. The final step involves the formation of the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-hydroxy-2-methyl-propanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-ethoxy-2-methyl-propanoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C14H24KNO5

Molecular Weight

325.44 g/mol

IUPAC Name

potassium;(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoate

InChI

InChI=1S/C14H25NO5.K/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4;/h9-11H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1/t9-,10+,11-;/m1./s1

InChI Key

QZWFSDYIQXUVAN-QJQMQQLTSA-M

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+]

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+]

Origin of Product

United States

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